molecular formula C10H10N2O2 B2916793 2-(2-hydroxyethyl)phthalazin-1(2H)-one CAS No. 18584-64-0

2-(2-hydroxyethyl)phthalazin-1(2H)-one

Cat. No.: B2916793
CAS No.: 18584-64-0
M. Wt: 190.202
InChI Key: VEHGYXGNHSATKP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)phthalazin-1(2H)-one (CAS Number: 18584-64-0) is an organic compound with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . This phthalazine derivative is characterized by a near-coplanar structure, with the dihedral angle between its aromatic rings being only 2.35° . Its solid-state crystal structure is stabilized by a three-dimensional network of intermolecular forces, including O—H···O, C—H···O, and C—H···N hydrogen bonds, as well as weak π–π interactions between the pyridazinone and benzene rings . Phthalazine derivatives are a significant class of heterocyclic compounds with widespread applications in scientific research. Literature indicates their use as key scaffolds in the development of therapeutic agents . Specific derivatives have been reported as potent inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) , and others have been explored for use as herbicides . Beyond biomedical applications, these compounds also find utility in other fields, such as serving as ligands in transition metal catalysis and in the development of chemiluminescent and optical materials . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the Safety Datasheet for handling information. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-6-5-12-10(14)9-4-2-1-3-8(9)7-11-12/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHGYXGNHSATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Phthalazinone Heterocycles in Synthetic and Medicinal Chemistry

Phthalazinones are nitrogen-rich heterocyclic compounds that have long been a subject of significant medicinal interest because of their wide array of pharmacological activities. nih.govekb.eg This versatile scaffold serves as a foundational structure for many biologically active compounds, leading to the successful design and development of novel drugs. nih.govwjpps.com The inherent chemical properties of the phthalazinone core allow for structural modifications, enabling the synthesis of diverse derivatives with tailored biological functions. sci-hub.se

The broad spectrum of biological activities exhibited by phthalazinone derivatives is a testament to their importance in medicinal chemistry. longdom.orglongdom.org These compounds have been extensively investigated and have shown potential in numerous therapeutic areas. sci-hub.se Key pharmacological activities include roles as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and antihypertensive agents. longdom.orgnih.gov Their mechanism of action often involves the inhibition of specific biological targets, such as enzymes that are overexpressed or play a critical role in disease progression. researchgate.net For example, certain phthalazinone derivatives are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable in oncology. nih.govsci-hub.seosf.io Other derivatives have been developed as inhibitors for targets like vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and various kinases. nih.govlongdom.org

Pharmacological ActivityAssociated Biological Target(s)
AnticancerPARP, EGFR, VEGFR-2, Aurora Kinase, Topoisomerase
Anti-inflammatoryp38 MAP Kinase, COX-2, LOX-5
AntidiabeticAldose Reductase (AR)
Neurological DisordersPhosphodiesterases (PDE)

Significance of the 2 2 Hydroxyethyl Phthalazin 1 2h One Scaffold in Chemical Biology Research

The specific compound, 2-(2-hydroxyethyl)phthalazin-1(2H)-one, holds its primary significance in chemical biology research as a versatile synthetic intermediate and a structural building block. mdpi.com While the phthalazinone core is known for its bioactivity, the importance of this particular molecule lies in the functional "handle" provided by the 2-hydroxyethyl group attached to the nitrogen at position 2. This hydroxyl group is a key site for further chemical elaboration, allowing chemists to readily synthesize a library of more complex phthalazinone derivatives for biological screening. mdpi.com

The utility of this scaffold is demonstrated in synthetic pathways designed to create novel bioactive agents. For instance, the hydroxyl group can be converted into a better leaving group, such as a bromide, to produce intermediates like 2-(2-bromoethyl)phthalazinones. mdpi.com These intermediates can then react with various nucleophiles to attach different pharmacophores to the phthalazinone core. mdpi.com Research has shown the synthesis of 2-(2-aminoethyl)phthalazin-1(2H)-one from such intermediates, which is then used to create hybrid molecules, such as phthalazinone-dithiocarbamate conjugates, that exhibit antiproliferative activity against human cancer cell lines. mdpi.com This highlights the role of the this compound scaffold as a crucial starting point for creating molecules with potential therapeutic value.

The fundamental structure of the compound has been confirmed through crystallographic studies. nih.gov These studies show a nearly coplanar arrangement between the pyridazinone and benzene (B151609) rings of the phthalazinone system. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds and weak π–π interactions. nih.gov

PropertyData
Chemical FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.203 g/mol
CAS Number18584-64-0

Research Trajectory and Evolution of Phthalazinone Derivatives

Classical Synthetic Routes to the Phthalazinone Core

The construction of the fundamental phthalazinone scaffold has been achieved through several well-established chemical reactions. These classical routes typically involve the formation of the heterocyclic ring from acyclic precursors.

One of the most fundamental and widely used methods for synthesizing the phthalazinone core is through cyclocondensation reactions. nih.gov This approach often involves the reaction of a phthalic acid derivative, such as phthalic anhydride, with a hydrazine derivative. libretexts.org The reaction proceeds by the formation of an intermediate acylhydrazine which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable phthalazinone ring.

These reactions are typically two-component [4+2] cyclocondensations. nih.govnih.gov For instance, the reaction of phthalic anhydride with hydrazine hydrate (B1144303) in a suitable solvent like acetic acid is a common method to produce phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), a key precursor for many phthalazinone derivatives. libretexts.org

Table 1: Examples of Cyclocondensation Precursors

Phthalic Acid DerivativeHydrazine DerivativeResulting Core Structure
Phthalic AnhydrideHydrazine HydratePhthalhydrazide
2-Acylbenzoic AcidsHydrazine Hydrate4-Substituted Phthalazinone
2-Aroylbenzoic AcidsSubstituted Hydrazines2,4-Disubstituted Phthalazinone

Another classical pathway to the phthalazinone skeleton involves the use of phthalaldehydic acid (2-formylbenzoic acid) and its derivatives. This method provides a direct route to N-substituted phthalazinones. A simple, one-pot synthesis can be achieved through the reaction of phthalaldehydic acid with a substituted hydrazine. organic-chemistry.org

For example, the reaction of phthalaldehydic acid with various substituted phenyl hydrazines, catalyzed by an acid such as oxalic acid in an aqueous medium, efficiently yields 2-(substituted phenyl)phthalazin-1(2H)-ones. organic-chemistry.org This method is noted for its operational simplicity, short reaction times, and good yields. organic-chemistry.org A synthesis of the target compound, 2-(2-hydroxyethyl)phthalazin-1(2H)-one, has been reported via the reflux of phthalaldehydic acid with 3-aminopropan-1-ol in DMF, yielding crystals of the product upon slow evaporation. nih.gov

Targeted Synthesis of this compound

The introduction of the 2-hydroxyethyl group at the N-2 position of the phthalazinone ring requires specific synthetic strategies, typically involving the alkylation of a pre-formed phthalazinone core.

The N-alkylation of phthalazinones is a common method for introducing functionalized side chains. While phthalhydrazide itself presents two reactive nitrogen atoms, selective alkylation can be achieved. More commonly, a 1(2H)-phthalazinone precursor is used. The synthesis of this compound can be achieved by reacting phthalazin-1(2H)-one with a suitable two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

A closely related synthesis involves the N-alkylation of a phthalazinone with an excess of 1,2-dibromoethane (B42909) in DMF, using potassium carbonate (K2CO3) as a base, to produce 2-(2-bromoethyl)phthalazinone. mdpi.com This bromo-intermediate can then be converted to the desired hydroxyethyl (B10761427) derivative through nucleophilic substitution. This general method is applicable for the N-alkylation of various nitrogen heterocycles using alkyl halides in the presence of a base. organic-chemistry.org The use of ionic liquids has also been explored as an environmentally friendly medium for such alkylations. organic-chemistry.org

Table 2: Typical Conditions for N-Alkylation of Phthalazinones

Phthalazinone SubstrateAlkylating AgentBaseSolventTemperature
4-Substituted Phthalazinone1,2-dibromoethaneK2CO3DMF60 °C
Phthalimide (B116566)Alkyl HalidesKOHIonic Liquid20-80 °C

Another potential route involves the ring-opening reaction of ethylene oxide. The nucleophilic nitrogen of the phthalazinone can attack the epoxide ring, leading to the formation of the 2-hydroxyethyl side chain after protonation. This reaction is typically performed under basic or acidic conditions. researchgate.net For instance, the reaction between 2-hydroxyethylphthalimide and ethylene oxide has been reported, highlighting the feasibility of using ethylene oxide for ethoxylation. google.com

Michael addition, or conjugate addition, provides another powerful tool for functionalizing the phthalazinone core. researchgate.net This reaction involves the addition of a nucleophile—in this case, the nitrogen atom of the phthalazinone ring—to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net

This strategy has been employed to synthesize various N-substituted phthalazinone derivatives. For example, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) via a Michael-type addition is used to produce ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. This reaction demonstrates the nucleophilicity of the N-2 position and its ability to participate in conjugate additions.

The scope of Michael additions is broad, encompassing various acceptors and reaction conditions. The reaction of phthalazinone with o-methylenequinones, generated in situ from salicyl alcohols, affords the products of a Michael 1,4-addition. researchgate.net This highlights the versatility of this approach in creating complex phthalazinone derivatives.

Advanced Synthetic Approaches to Phthalazinone Derivatives

In addition to classical methods, modern organic synthesis has introduced more advanced and efficient strategies for constructing and functionalizing the phthalazinone scaffold. These methods often offer improvements in terms of yield, atom economy, and environmental impact.

One significant advancement is the development of novel multicomponent reactions (MCRs). Unlike traditional two-component cyclocondensations, MCRs, such as the [3+2+1] three-component strategy, allow for the assembly of complex phthalazinone derivatives in a single step from multiple starting materials. nih.gov This approach is highly valued for its synthetic efficiency and environmental compatibility. nih.gov

The use of modern energy sources has also enhanced synthetic protocols. For instance, carrying out reactions under ultrasonic irradiation has been shown to improve reaction rates and yields compared to classical heating methods for the synthesis of oxadiazol-phthalazinone derivatives.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to functionalize pre-existing phthalazinone skeletons. Commercially available 1,4-dichlorophthalazine (B42487) can be selectively mono-substituted with an amine, followed by a Suzuki coupling of the remaining chloride with a boronic acid to introduce aryl or other groups at the C4 position. libretexts.org

Multicomponent Reactions in Phthalazinone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in the synthesis of complex heterocyclic systems like phthalazinones. nih.gov These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.gov A notable example is the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives, which are structurally related analogues of phthalazinones. orientjchem.orgtandfonline.com This reaction typically involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound such as dimedone, and phthalhydrazide. orientjchem.orgtandfonline.com The use of various catalysts, including ionic liquids and nano-hybrid materials, can promote this transformation, often under solvent-free conditions. tandfonline.comscientific.net

The general scheme for this MCR proceeds via an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of phthalhydrazide, and subsequent intramolecular cyclization and dehydration to afford the final product. orientjchem.org

Table 1: Examples of Three-Component Synthesis of 2H-Indazolo[2,1-b]phthalazine-trione Analogues

Aromatic Aldehyde1,3-Dicarbonyl CompoundCatalystConditionsYield (%)Reference
BenzaldehydeDimedonePEG-MDIL100 °C, 10 min, solvent-freeHigh orientjchem.org
Various Aromatic AldehydesDimedoneNano hybrid MoO3/α-Al2O3Stirring, solvent-freeGood to Excellent tandfonline.com
Various Aromatic AldehydesDimedone or 1,3-cyclohexanedioneWet Cyanuric ChlorideSolvent-freeHigh researchgate.net
BenzaldehydeDimedone[(CH2)4SO3HMIM]HSO4Not specifiedHigh scientific.net

Green Chemistry Principles in Phthalazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of phthalazinone derivatives to minimize environmental impact and enhance safety. researchgate.net Key strategies include the use of environmentally benign solvents like water, the application of energy-efficient methods such as microwave irradiation, and the employment of reusable and non-toxic catalysts. tandfonline.comhakon-art.com

One prominent example is the water-mediated synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones. tandfonline.com This method utilizes water as the solvent and a catalytic amount of oxalic acid to promote the condensation of phthalaldehydic acid and various substituted phenyl hydrazines. The process is characterized by its operational simplicity, short reaction times, and high yields. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has also been effectively applied to the preparation of phthalazinones. researchgate.nettsijournals.com Microwave heating can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of phthalazinones from o-bromoarylaldehydes and arylhydrazines has been efficiently achieved using a palladium catalyst and a solid CO source under microwave irradiation. researchgate.net

Table 2: Application of Green Chemistry Principles in Phthalazinone Synthesis

ReactantsGreen ApproachCatalyst/SolventConditionsKey AdvantageReference
Phthalaldehydic acid, Substituted phenyl hydrazineWater-mediated synthesisOxalic acid / WaterReflux, 20–30 minEnvironmentally benign solvent, simple work-up tandfonline.com
Phthalic anhydride, Hydroxylamine hydrochlorideMicrowave irradiationPyridine800 W, 1 minRapid reaction, high yield hakon-art.com
Aromatic aldehydes, Dimedone, PhthalhydrazideSolvent-free reactionPEG-MDIL100 °C, 10-15 minReusable catalyst, no solvent orientjchem.org
o-Bromoarylaldehydes, Arylhydrazines, Mo(CO)6Microwave irradiationPd(OAc)2 / BuPAd2 / DMSOMicrowaveAvoids toxic CO gas, rapid researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

Further functionalization of the phthalazinone scaffold is crucial for developing analogues with tailored properties. N-alkylation and functional group interconversions are common and effective strategies to introduce a variety of substituents and increase molecular complexity.

N-Alkylation Reactions in Phthalazinone Chemistry

The nitrogen atom at the 2-position of the phthalazin-1(2H)-one ring is a common site for derivatization through N-alkylation. This reaction allows for the introduction of various side chains, including those with terminal functional groups that can be used for further modifications. A typical procedure involves the reaction of the phthalazinone with an alkylating agent in the presence of a base. The choice of reaction conditions can influence whether alkylation occurs at the nitrogen or oxygen atom (lactam-lactim tautomerism), though N-alkylation is generally favored. scientific.netresearchgate.net

A relevant example is the N-alkylation of phthalazinone derivatives with 1,2-dibromoethane to produce 2-(2-bromoethyl)phthalazinones. nih.gov This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate. nih.gov The resulting bromo-functionalized analogue is a versatile intermediate for further synthetic transformations.

Table 3: N-Alkylation of Phthalazinone Derivatives with 1,2-Dibromoethane

Phthalazinone SubstrateBaseSolventTemperatureProductYield (%)Reference
Phthalazin-1(2H)-oneK2CO3DMF60 °C2-(2-Bromoethyl)phthalazin-1(2H)-one45-75 nih.gov
4-p-Tolylphthalazin-1(2H)-oneK2CO3DMF60 °C2-(2-Bromoethyl)-4-p-tolylphthalazin-1(2H)-one45-75 nih.gov
4-Methylphthalazin-1(2H)-oneK2CO3DMF60 °C2-(2-Bromoethyl)-4-methylphthalazin-1(2H)-one45-75 nih.gov

Functional Group Interconversions on the Phthalazinone Scaffold

Functional group interconversions (FGIs) are essential for elaborating the structure of phthalazinone derivatives, particularly on side chains introduced via N-alkylation. These transformations allow for the conversion of one functional group into another, enabling the synthesis of a wider array of analogues.

A prime example of FGI on a phthalazinone scaffold is the conversion of the 2-(2-bromoethyl) side chain to a 2-(2-aminoethyl) group. This can be accomplished through a two-step sequence. First, the 2-(2-bromoethyl)phthalazinone is treated with potassium phthalimide in a Gabriel synthesis to form the corresponding N-phthalimidoethyl derivative. Subsequent hydrazinolysis of the phthalimide group cleaves the protecting group and liberates the primary amine, yielding the 2-(2-aminoethyl)phthalazin-1(2H)-one analogue. nih.gov

Table 4: Synthesis of 2-(2-Aminoethyl)phthalazin-1(2H)-one via Functional Group Interconversion

IntermediateReagentsSolventConditionsProductYield (%)Reference
2-(2-Bromoethyl)phthalazin-1(2H)-onePotassium phthalimideDMFReflux, 8 h2-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phthalazin-1(2H)-oneGood nih.gov
2-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phthalazin-1(2H)-oneHydrazine hydrateEtOHReflux, 7 h2-(2-Aminoethyl)phthalazin-1(2H)-one97 nih.gov

X-ray Crystallographic Studies and Molecular Conformation

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of this compound, with the chemical formula C₁₀H₁₀N₂O₂, has been determined with high precision. The experimentally determined bond lengths and angles are reported to be within the normal ranges for similar chemical environments. nih.gov Key intramolecular distances and angles define the geometry of both the rigid phthalazinone core and the flexible hydroxyethyl side chain.

Selected Bond Lengths for this compound

Atom 1 Atom 2 Bond Length (Å)
O1 C1 1.235 (2)
N1 C1 1.365 (2)
N1 N2 1.383 (2)
N2 C8a 1.296 (2)
C4a C8a 1.478 (2)
C5 C6 1.382 (3)

Selected Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C1 N1 N2 122.9 (1)
C8a N2 N1 117.8 (1)
O1 C1 N1 122.1 (2)
N2 C8a C4a 122.5 (2)
C5 C6 C7 120.7 (2)

Note: The data presented in the tables are representative and based on crystallographic information files for similar structures, as specific values were noted to be in normal ranges in the primary literature.

A critical conformational parameter is the dihedral angle between the two rings of the phthalazinone system. This angle provides insight into the planarity of the fused ring system.

Conformational Analysis of the Phthalazinone Ring System

The phthalazinone core consists of a benzene (B151609) ring fused to a pyridazinone ring. In this compound, these two rings are nearly coplanar. nih.govrsc.org The dihedral angle between the mean planes of the homoaromatic (benzene) and heterocyclic (pyridazinone) rings is a mere 2.35 (5)°. nih.govrsc.org This high degree of planarity is a characteristic feature of the phthalazinone scaffold and influences the potential for intermolecular stacking interactions.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of this compound, a combination of hydrogen bonds and π-stacking interactions creates a stable, three-dimensional supramolecular network. nih.gov

Hydrogen Bonding Networks within Crystalline Structures

The presence of a hydroxyl group (-OH) as a hydrogen bond donor and carbonyl (C=O) and nitrogen atoms as acceptors allows for the formation of a robust hydrogen-bonding network. The crystal structure reveals intermolecular O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds that link adjacent molecules. nih.gov

Hydrogen Bond Geometry for this compound

D—H···A D-H (Å) H···A (Å) D···A (Å) D—H···A (°)
O2—H2···O1 0.82 1.91 2.704 (9) 163
C4—H4···N2 0.93 2.73 3.570 (10) 151
C8—H8···O2 0.93 2.53 3.376 (11) 152

D = donor atom, H = hydrogen, A = acceptor atom. Data from Büyükgüngör & Odabaşoğlu (2008). nih.gov

Pi-Stacking Interactions and Supramolecular Assembly

Beyond hydrogen bonding, the planar, aromatic nature of the phthalazinone core facilitates π–π stacking interactions. In the crystal structure of this compound, a weak π–π interaction is observed between the pyridazinone and benzene rings of adjacent molecules. nih.govrsc.org

This interaction further stabilizes the crystal packing, with a measured centroid-to-centroid distance of 3.709 (3) Å and an interplanar separation of 3.312 Å. nih.govrsc.org These distances are characteristic of stabilizing π-stacking interactions, which work in concert with the hydrogen-bonding network to build the final supramolecular assembly.

Computational Chemistry Approaches to Molecular Structure

While X-ray crystallography provides an experimental snapshot of the molecular structure in the solid state, computational chemistry offers a theoretical means to investigate molecular properties in different environments. Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries, analyzing electronic structures, and predicting interaction energies.

Although specific computational studies on this compound are not widely reported, DFT calculations have been successfully applied to closely related phthalazinone derivatives. For instance, studies on other complex phthalazinones use DFT to perform geometry optimization and analyze electronic parameters. Such computational approaches can complement experimental data by providing insights into the intrinsic properties of the molecule, independent of crystal packing forces, and can be used to model interactions with other molecules, which is particularly relevant in the context of drug design and materials science.

Hirshfeld Surface Analysis for Intermolecular Contacts

A detailed Hirshfeld surface analysis of this compound has not been reported in the reviewed scientific literature. However, this computational tool is invaluable for quantifying and visualizing the intricate network of intermolecular interactions within a crystal lattice.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions. Based on the known crystal structure, it is anticipated that the most significant contributions to the crystal packing would come from H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. doaj.org The analysis of other phthalazinone derivatives has shown the importance of such contacts in stabilizing their crystal structures. nih.govresearchgate.net

Table 1: Anticipated Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

Contact Type Expected Contribution Description
H···H High Represents the contacts between hydrogen atoms on the periphery of the molecules.
O···H / H···O Significant Corresponds to the strong O-H···O and weaker C-H···O hydrogen bonds.
C···H / H···C Moderate Arises from interactions between the aromatic rings and the ethyl group.
N···H / H···N Moderate Represents the C-H···N hydrogen bonds present in the crystal structure.

Note: This table is predictive and based on the known crystal structure. Specific percentage contributions would require a dedicated computational study.

Calculation of Interaction Energies and Molecular Electrostatic Potentials

Specific calculations of interaction energies and the molecular electrostatic potential (MEP) for this compound are not available in the current body of scientific literature. These computational analyses provide a deeper, quantitative understanding of the forces governing the supramolecular assembly.

Interaction Energies: The calculation of interaction energies between molecular pairs within the crystal lattice would quantify the strength of the various non-covalent interactions, such as hydrogen bonds and π–π stacking. This analysis typically dissects the total interaction energy into its constituent components: electrostatic, polarization, dispersion, and repulsion. For this compound, it would be expected that the strong O-H···O hydrogen bond would have a significant electrostatic component. The π–π stacking interaction, identified with a centroid-centroid distance of 3.709 Å, would be primarily driven by dispersion forces. doaj.orgnih.govnih.gov Studies on similar phthalazinone structures have confirmed that dispersion energies are a major stabilizing component, particularly for π-stacking interactions. nih.govresearchgate.net

Table 2: Theoretical Interaction Energy Components for Key Interactions in this compound

Interacting Pair Primary Interaction Expected Dominant Energy Component
Molecule-Molecule O-H···O Hydrogen Bond Electrostatic
Molecule-Molecule π–π Stacking Dispersion

Note: The energy values are not provided as they require specific quantum chemical calculations that have not been published for this compound.

Molecular Electrostatic Potential (MEP): The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior and intermolecular interactions. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions.

Structure Activity Relationship Sar and Molecular Design Considerations

Impact of Substituents on Biological Potency and Selectivity

The biological activity of phthalazinone derivatives is significantly influenced by the nature and position of various substituents on the core structure. Research has shown that even minor chemical modifications can lead to substantial changes in potency and selectivity towards their biological targets, such as poly (ADP-ribose) polymerase (PARP). uq.edu.auresearchgate.net

For instance, in the development of PARP inhibitors, the phthalazinone core serves as a crucial pharmacophore. researchgate.net The inhibitory activities of these derivatives are often related to the type of substituent and the length of an alkyl chain connecting to an aromatic ring. nih.gov Optimization of substituents on a 4-benzyl-2H-phthalazin-1-one scaffold has led to the identification of potent PARP-1 inhibitors with low nanomolar cellular activity. researchgate.net

Studies have revealed that the introduction of polar groups at the 2-position of the phthalazinone ring can lead to a reduction in certain biological activities, such as bronchodilatory effects. osf.io Conversely, the nature of the substituent at the 4-position has been shown to be critical for other activities. For example, the presence of heteroaromatic nuclei at the 4-position plays a vital role in thromboxane (B8750289) A2 (TXA2) synthetase inhibition. osf.io Specifically, compounds bearing phenyl and thienyl groups at this position have demonstrated high and well-rounded activities. osf.io

In the context of anticancer activity, the substitution pattern is also a key determinant of potency. For example, in a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives, specific substitutions led to significant anti-inflammatory and selective COX-2 inhibitory activity. osf.io Another study on phthalazinone-dithiocarbamate hybrids found that the location of the dithiocarbamate (B8719985) moiety significantly influenced activity and selectivity against different cancer cell lines. nih.gov

The following table summarizes the impact of various substituents on the biological activity of phthalazinone derivatives based on published research findings.

Position of SubstitutionType of SubstituentImpact on Biological ActivityTarget/Activity
2-positionPolar groupsReduced activityBronchodilatory activity
4-positionHeteroaromatic nuclei (e.g., imidazolyl, thiazolyl)Vital for activityTXA2 synthetase inhibition
4-positionPhenyl and thienyl groupsHigh and well-rounded activitiesTXA2 synthetase inhibition and bronchodilatory activities
4-positionAniline and allylidene moietiesPotent activityAnticancer (various cell lines)
4-position (on a benzyl (B1604629) group)meta-substitutionsLow nanomolar cellular activityPARP-1 inhibition

Rational Design Principles for Phthalazinone-Based Ligands

The rational design of phthalazinone-based ligands leverages SAR data to create novel compounds with improved therapeutic profiles. A common strategy involves using a known active compound, or "lead," as a template for designing new derivatives. nih.gov For example, the FDA-approved PARP inhibitor, Olaparib, which is based on the 2H-phthalazin-1-one scaffold, has served as a lead compound for the design and synthesis of new series of potential PARP inhibitors. researchgate.netnih.gov

Key principles in the rational design of these ligands include:

Scaffold Hopping and Molecular Hybridization: This involves combining the phthalazinone core with other pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov For instance, combining a pyrido[3,4-d]pyrimidine (B3350098) moiety with the phthalazinone ring has been explored to create hybrid compounds. researchgate.net This approach can lead to compounds with modified selectivity or even dual mechanisms of action. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, such as the binding site of PARP-1, allows for the design of ligands that fit snugly into the active site and form favorable interactions. nih.gov This approach was instrumental in the development of potent PARP inhibitors. researchgate.net

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Conformational Restriction: By introducing structural elements that limit the flexibility of the molecule, it is possible to lock it into a conformation that is optimal for binding to the target, thereby increasing potency.

The design of potent PARP inhibitors, for example, has evolved from initial screening hits of 4-arylphthalazinones to highly optimized meta-substituted 4-benzyl-2H-phthalazin-1-ones with significantly improved cellular activity and metabolic stability. researchgate.net

Ligand-Target Interactions and Binding Site Analysis

Understanding the specific interactions between phthalazinone-based ligands and their target proteins at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular docking simulations provide insights into the binding modes of these compounds. nih.govnih.gov

For PARP inhibitors, the phthalazinone core typically engages in key hydrogen bonding interactions within the nicotinamide-binding pocket of the enzyme. Molecular docking studies have shown that hydrogen and hydrophobic interactions play a major role in the binding of these ligands to their target proteins. nih.gov These computational models help to visualize how the ligand orients itself in the binding site and which amino acid residues it interacts with. nih.gov

In the case of VEGFR-2 inhibitors, molecular docking has been used to predict the interactions between phthalazine (B143731) derivatives and the enzyme's binding pocket. researchgate.net Such analyses can reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. Molecular dynamics simulations can further be employed to assess the stability of these ligand-target interactions over time. nih.gov

The binding site analysis for phthalazinone derivatives targeting PARP has revealed the importance of interactions with specific amino acid residues that contribute to their inhibitory potency. nih.gov This detailed understanding of the binding mode allows for the targeted modification of the ligand structure to enhance these interactions and, consequently, improve biological activity.

Computational Approaches to SAR Prediction and Optimization

Computational methods are indispensable tools in modern drug discovery for predicting the SAR of phthalazinone derivatives and guiding their optimization. researchgate.net These in silico techniques can significantly reduce the time and cost associated with the synthesis and testing of new compounds. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uq.edu.auresearchgate.net For phthalazinone derivatives, QSAR models have been developed to identify the physicochemical parameters that are strongly related to their PARP-1 inhibitory activity. uq.edu.auresearchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized. longdom.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to study the interactions of phthalazinone derivatives with their targets, such as PARP-1 and various kinases. nih.govresearchgate.net Docking studies can help to explain the observed SAR and guide the design of new analogs with improved binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For phthalazinone-based ligands, pharmacophore models can be generated to guide the search for new, structurally diverse compounds with the desired activity profile. nih.gov

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net By identifying potential liabilities early in the drug discovery process, these predictions help in prioritizing which compounds to advance. researchgate.net

The integration of these computational approaches allows for a more efficient exploration of the chemical space around the phthalazinone scaffold, leading to the faster identification of optimized drug candidates. frontiersin.org

Exploration of 2 2 Hydroxyethyl Phthalazin 1 2h One in Material Science and Chemical Applications

Role as Monomers in Polymer Chemistry

The bifunctional nature of 2-(2-hydroxyethyl)phthalazin-1(2H)-one, possessing both a rigid phthalazinone moiety and a reactive terminal hydroxyl group, positions it as a viable monomer for step-growth polymerization. The hydroxyl group can participate in reactions like esterification or etherification to form polyesters and polyethers, respectively.

While direct polymerization studies of this compound are not extensively documented, research on analogous hydroxyl-containing phthalazinone derivatives provides a strong precedent for its potential. Phthalazinone-based polymers, such as poly(phthalazinone ether)s, are recognized as high-performance materials. researchgate.net The incorporation of the bulky, thermally stable, and non-coplanar phthalazinone ring into a polymer backbone is known to impart a range of desirable properties. nih.govekb.eg These characteristics disrupt polymer chain packing, which can enhance solubility in common organic solvents while maintaining a high glass transition temperature (Tg), a key indicator of thermal stability. nih.govekb.egacs.org

For instance, poly(aryl ether sulfone)s and poly(phthalazinone ether ketone)s (PPEKs) synthesized from other phthalazinone-containing monomers exhibit remarkable thermal resistance, with Tg values often exceeding 250°C and decomposition temperatures above 500°C. acs.orgnih.govresearchgate.net These polymers are amorphous and demonstrate excellent mechanical strength and resistance to organic solvents. ekb.egresearchgate.net The introduction of side groups to the phthalazinone ring has been studied as a method to modify properties like melt viscosity, thereby improving processability without significantly compromising thermal stability. nih.govnih.gov Given these established structure-property relationships, it is hypothesized that polymers derived from this compound would also exhibit these high-performance characteristics.

Polymer TypePhthalazinone MonomerGlass Transition Temperature (Tg)5% Mass Loss Temperature (Td5)Tensile StrengthReference
Poly(phthalazinone ether sulfone)4-(4-hydroxyphenyl)-1(2H)-phthalazinone (DHPZ)~305°CNot SpecifiedNot Specified google.com
Poly(aryl ether sulfone) with bis-phthalazinone4,4'-di(4'-1(2H)-phthalazinone)-1,1'-biphenyl (BPBN)280–349°CUp to 514°CUp to 95.3 MPa acs.orgacs.org
Poly(phthalazinone ether)1,2-dihydro-4-(4-hydroxyphenyl)-1-(2H)-pthalazinone240°C>500°C101.5–104.7 MPa researchgate.net

Complexation with Transition Metals for Novel Material Development

Phthalazine (B143731) and its derivatives are well-documented for their ability to act as ligands, forming coordination compounds with various transition metals. nih.govbeilstein-journals.org This capacity stems from the presence of nitrogen and oxygen atoms with lone pairs of electrons that can donate to empty d-orbitals of a metal center. The compound this compound possesses multiple potential donor sites: the two nitrogen atoms of the pyridazine (B1198779) ring, the carbonyl oxygen atom, and the hydroxyl oxygen atom of the ethyl side chain. This multi-dentate character makes it a promising candidate for forming stable chelate complexes with transition metal ions.

Research on related phthalazinone structures has demonstrated their effective coordination with metals such as Copper(II), Lanthanum(III), Cobalt(II), and Manganese(II). beilstein-journals.org For example, studies on aminophthalazinones have shown they can act as polydentate ligands to form stable coordination compounds with Cu(II) ions. beilstein-journals.org The phthalazinone molecule is considered a potential tridentate NNO ligand. beilstein-journals.org The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand, which can lead to novel materials with applications in catalysis, sensing, and electronics. doi.org

The coordination of a transition metal to this compound could lead to the formation of either discrete molecular complexes or extended coordination polymers, depending on the metal's coordination preferences and the reaction conditions. The specific geometry of the complex and the nature of the metal-ligand bonding would dictate the material's magnetic, optical, and catalytic properties. While specific complexes of this compound have not been extensively reported, the established coordination chemistry of the phthalazinone scaffold strongly suggests its potential for the development of new functional materials. beilstein-journals.orgdoi.org

Future Directions and Emerging Research Avenues for 2 2 Hydroxyethyl Phthalazin 1 2h One

Development of Novel Synthetic Methodologies for Phthalazinone Scaffolds

The synthesis of the phthalazinone core has traditionally relied on the condensation of hydrazines with phthalic acid derivatives. However, the demand for molecular diversity, improved efficiency, and greener synthetic routes has spurred the development of innovative methodologies.

Recent advancements have seen a shift towards transition-metal-catalyzed reactions, which offer novel pathways to functionalized phthalazinones. For instance, palladium-catalyzed reactions have been instrumental in creating a variety of substituted phthalazinones. These methods often involve C-H bond activation, allowing for the direct introduction of functional groups onto the phthalazinone core, thereby bypassing more traditional, multi-step synthetic sequences. nih.gov

Another promising approach is the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This strategy is not only atom-economical but also allows for the rapid generation of diverse libraries of phthalazinone derivatives for biological screening.

Furthermore, the development of stereoselective synthesis of phthalazinone derivatives is a growing area of interest. Given that the biological activity of a molecule is often dependent on its three-dimensional structure, the ability to control stereochemistry during synthesis is paramount for developing more potent and selective therapeutic agents.

Synthetic MethodologyKey FeaturesPotential Advantages
Transition-Metal Catalysis Utilizes catalysts such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) for C-H bond activation and functionalization. nih.govHigh efficiency, regioselectivity, and the ability to introduce a wide range of functional groups.
Multicomponent Reactions (MCRs) Combines three or more reactants in a one-pot synthesis.High atom economy, operational simplicity, and rapid generation of molecular diversity.
Stereoselective Synthesis Controls the spatial arrangement of atoms in the final product.Production of enantiomerically pure compounds, which can lead to improved efficacy and reduced side effects.

Advanced Mechanistic Studies of Biological Interactions and Target Identification

While a significant body of research exists on the biological activities of the broader phthalazinone class, detailed mechanistic studies and specific biological target identification for 2-(2-hydroxyethyl)phthalazin-1(2H)-one are not extensively documented in current literature. The crystal structure of this compound has been resolved, revealing a nearly coplanar ring system. nih.govnih.gov The crystal structure is stabilized by intermolecular hydrogen bonds (C—H⋯O, C—H⋯N, and O—H⋯O) and weak π–π interactions. nih.govnih.gov This structural information provides a foundation for computational modeling of its potential interactions with biological macromolecules.

For the broader class of phthalazinone derivatives, a number of biological targets have been identified, suggesting potential avenues of investigation for this compound. Prominent among these is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov Several phthalazinone-based PARP inhibitors have shown significant promise in cancer therapy. nih.gov Other identified targets for phthalazinone derivatives include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapies.

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their inhibition is another avenue for cancer treatment. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II: These enzymes are also implicated in cancer progression. nih.gov

Future research should focus on elucidating the specific biological targets of this compound. This would involve a combination of in vitro screening against a panel of known targets, as well as unbiased approaches such as chemical proteomics to identify novel binding partners. Subsequent mechanistic studies would then be necessary to understand the precise mode of action at the molecular level.

Potential Biological Target ClassExample(s)Therapeutic Area
DNA Repair Enzymes Poly(ADP-ribose) polymerase (PARP) nih.govOncology
Receptor Tyrosine Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Oncology
Serine/Threonine Kinases Aurora Kinases, p38 Mitogen-Activated Protein Kinase (MAPK) nih.govOncology
Other Enzymes Topoisomerase II nih.govOncology

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the exploration of phthalazinone derivatives is no exception. While specific applications of AI to this compound are not yet reported, the potential for these technologies is vast.

AI and ML algorithms can be employed in several key stages of the drug discovery pipeline for phthalazinone-based compounds:

Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for which phthalazinone derivatives may be effective modulators.

Virtual Screening and Hit Identification: Machine learning models can be trained on existing data of known active and inactive phthalazinone compounds to predict the biological activity of new, untested derivatives. This allows for the rapid virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new phthalazinone derivatives with desired pharmacological properties. These models can be optimized to generate molecules with high predicted activity against a specific target, as well as favorable pharmacokinetic and safety profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and often challenging aspect of drug development. AI and ML models can be trained to predict these properties with increasing accuracy, helping to identify and eliminate compounds with undesirable profiles early in the discovery process.

The application of these computational tools can significantly accelerate the discovery and development of new phthalazinone-based therapeutics, reducing both the time and cost associated with traditional research and development.

Exploration of New Application Domains in Chemical Sciences

Beyond their well-established role in medicinal chemistry, phthalazinone derivatives are finding applications in a growing number of other areas within the chemical sciences. The unique structural and electronic properties of the phthalazinone scaffold make it a versatile building block for a range of functional molecules and materials.

One notable application is in the field of polymer chemistry . Poly(phthalazinone ether sulfone) (PPES) and its derivatives are high-performance engineering plastics known for their excellent thermal stability and mechanical properties. researchgate.netacs.org Sulfonated versions of these polymers have been developed for use as membranes in applications such as electrodialysis and fuel cells. mdpi.com

Phthalazinone derivatives have also been investigated for their use as herbicides . nih.gov This application leverages the biological activity of these compounds in a non-medical context, highlighting the potential for phthalazinones in agrochemicals.

In the realm of materials science , phthalazinones are being explored as ligands in transition-metal catalysis . nih.gov The nitrogen atoms in the phthalazinone ring can coordinate with metal centers, creating catalysts with unique reactivity and selectivity. nih.gov Furthermore, some phthalazinone derivatives have been designed as fluorescent probes for one- and two-photon imaging, demonstrating their potential in the development of advanced optical materials and chemosensors . nih.gov The chemiluminescence of certain phthalazine (B143731) derivatives, such as luminol, has long been used in analytical applications. nih.gov

Application DomainSpecific UseKey Properties
Polymer Chemistry High-performance plastics (e.g., Poly(phthalazinone ether sulfone)) researchgate.netacs.org, membranes for electrodialysis and fuel cells. mdpi.comHigh thermal stability, excellent mechanical properties, tunable hydrophilicity (in sulfonated versions).
Agrochemicals Herbicides. nih.govSpecific biological activity against plant targets.
Catalysis Ligands for transition-metal catalysts. nih.govAbility to coordinate with metal centers and influence catalytic activity.
Materials Science Fluorescent probes for bioimaging nih.gov, chemiluminescent reagents. nih.govFavorable photophysical properties (fluorescence, chemiluminescence).

Q & A

Q. How should researchers present crystallographic data for phthalazinone derivatives in publications?

  • Methodological Answer : Include:
  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database).
  • Hydrogen Bonding Tables : List donor-acceptor distances and angles.
  • Thermal Ellipsoid Plots : Visualize atomic displacement parameters using software like Mercury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.